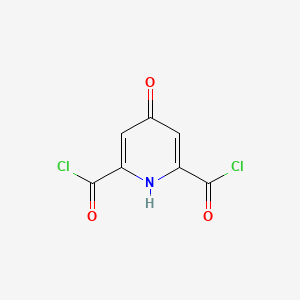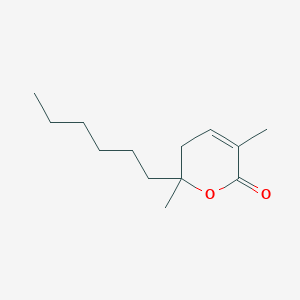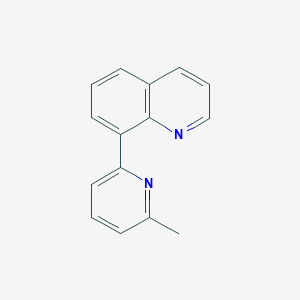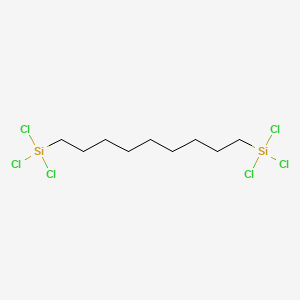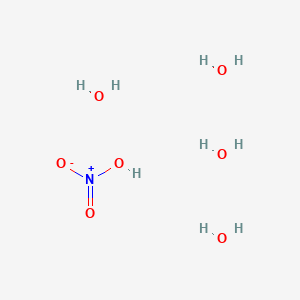
Nitric acid tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid tetrahydrate is a chemical compound consisting of one molecule of nitric acid and four molecules of water. It is a crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and laboratory applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitric acid tetrahydrate can be synthesized by carefully controlling the hydration of nitric acid. One common method involves the slow addition of concentrated nitric acid to water under controlled temperature conditions to prevent excessive heat generation. The resulting solution is then cooled to form crystalline this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic oxidation of ammonia, known as the Ostwald process. This process involves the oxidation of ammonia to nitric oxide, which is then further oxidized to nitrogen dioxide. The nitrogen dioxide is absorbed in water to form nitric acid, which can then be hydrated to produce this compound.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can oxidize various metals and non-metals. For example, it can oxidize copper to copper(II) nitrate.
Reduction: It can be reduced to nitrogen oxides, such as nitrogen dioxide, under certain conditions.
Substitution: this compound can participate in nitration reactions, where it introduces a nitro group into organic molecules.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve metals like copper or zinc and are carried out at room temperature.
Reduction Reactions: Often require reducing agents like hydrogen gas or metals such as iron.
Nitration Reactions: Usually involve organic compounds like benzene and are conducted in the presence of sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Metal nitrates (e.g., copper(II) nitrate).
Reduction: Nitrogen oxides (e.g., nitrogen dioxide).
Nitration: Nitro compounds (e.g., nitrobenzene).
Applications De Recherche Scientifique
Nitric acid tetrahydrate is used in various scientific research applications, including:
Chemistry: As a reagent for nitration reactions and in the synthesis of various organic and inorganic compounds.
Biology: In the preparation of samples for electron microscopy.
Medicine: In the production of pharmaceuticals and as a disinfectant.
Industry: In the manufacture of fertilizers, explosives, and dyes.
Mécanisme D'action
The mechanism by which nitric acid tetrahydrate exerts its effects is primarily through its strong oxidizing properties It can donate oxygen atoms to other substances, thereby oxidizing them This property makes it useful in various chemical reactions, including the oxidation of metals and the nitration of organic compounds
Comparaison Avec Des Composés Similaires
Sulfuric acid tetrahydrate: Another strong acid with similar oxidizing properties.
Phosphoric acid tetrahydrate: Used in similar applications but is less oxidizing.
Hydrochloric acid tetrahydrate: A strong acid but lacks the oxidizing properties of nitric acid tetrahydrate.
Uniqueness: this compound is unique due to its strong oxidizing properties, which make it highly effective in various chemical reactions, particularly in the oxidation of metals and the nitration of organic compounds. Its ability to form stable hydrates also distinguishes it from other strong acids.
Propriétés
Numéro CAS |
372966-98-8 |
|---|---|
Formule moléculaire |
H9NO7 |
Poids moléculaire |
135.07 g/mol |
Nom IUPAC |
nitric acid;tetrahydrate |
InChI |
InChI=1S/HNO3.4H2O/c2-1(3)4;;;;/h(H,2,3,4);4*1H2 |
Clé InChI |
DOEGOCZXAAGGFN-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)(O)[O-].O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)

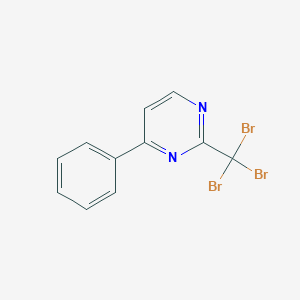
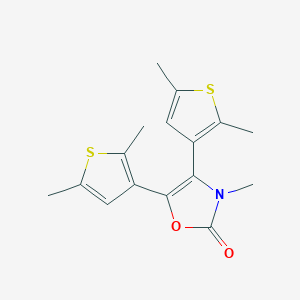
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)

![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
